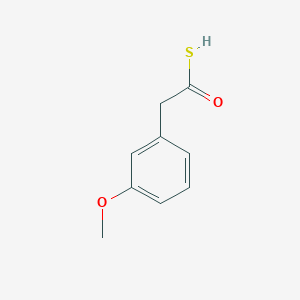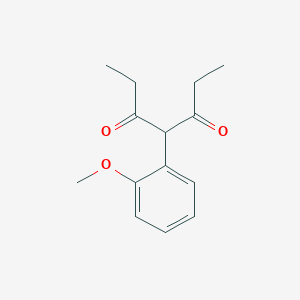
6-Chloropurine riboside-5-O-monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT is a synthetic nucleotide analogue. It is structurally similar to adenosine-5’-O-monophosphate, with the amino group in position 6 of the adenine nucleobase replaced by chlorine. This compound is known for its role as a cytokinin nucleotide and its potential anticancer activity both in vitro and in vivo .
Preparation Methods
The synthesis of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT typically involves the reaction of 6-chloropurine ribonucleoside with phosphorylating agents under controlled conditions. The process includes:
Starting Material: 6-chloropurine ribonucleoside.
Phosphorylation: The ribonucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Purification: The product is purified through crystallization or lyophilization to obtain the sodium salt form.
Chemical Reactions Analysis
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT has several scientific research applications:
Chemistry: Used as a reactive analogue of adenosine-5’-O-monophosphate for modification studies.
Biology: Acts as a cytokinin nucleotide, influencing cell growth and differentiation.
Medicine: Exhibits potential anticancer activity, making it a candidate for cancer research.
Industry: Utilized in the synthesis of various nucleotide analogues for research and development
Mechanism of Action
The mechanism of action of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT involves its interaction with specific enzymes and molecular targets:
Enzyme Inhibition: It inhibits enzymes such as amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase, affecting nucleotide biosynthesis.
Cell Regulation: By mimicking natural nucleotides, it interferes with cellular processes, leading to altered cell growth and proliferation.
Comparison with Similar Compounds
6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT can be compared with other nucleotide analogues:
Adenosine-5’-O-monophosphate (5’-AMP): The primary difference is the substitution of the amino group with chlorine.
Inosine-5’-monophosphate (IMP): Similar in structure but lacks the chlorine substitution.
6-Mercaptopurine Riboside-5’-Monophosphate: Another analogue with a sulfur substitution instead of chlorine.
These comparisons highlight the unique properties of 6-CHLOROPURINE RIBOSIDE-5’-O-MONOPHOSPHATE SODIUM SALT, particularly its reactivity and potential biological activities.
Properties
Molecular Formula |
C10H10ClN4Na2O6P |
|---|---|
Molecular Weight |
394.61 g/mol |
IUPAC Name |
disodium;[(2S,4R,5R)-5-(6-chloropurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H12ClN4O6P.2Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;;/h3-6,10,16H,1-2H2,(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,10+;;/m0../s1 |
InChI Key |
DWGPNPXVLGQCFV-VYRQYAIQSA-L |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)COP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)COP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


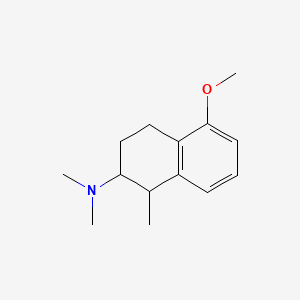
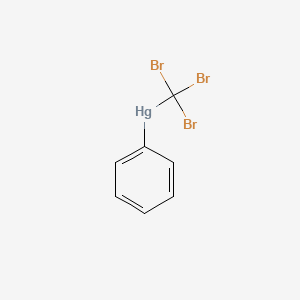
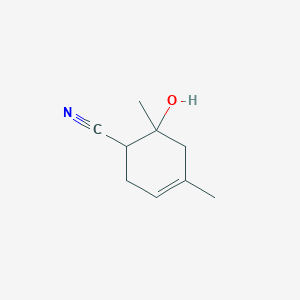
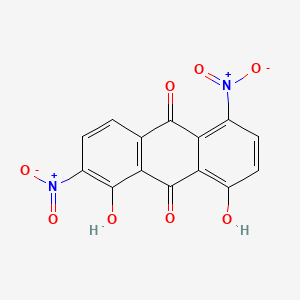
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
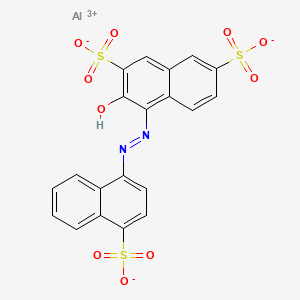
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
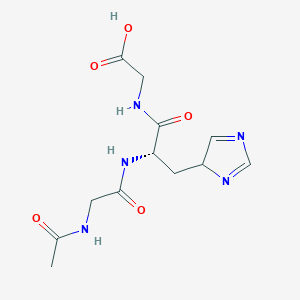
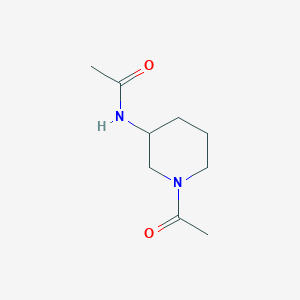
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
